Mulberrofuran H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mulberrofuran H is a natural compound derived from the cultivated mulberry tree (Morus lhou (ser.) Koidz.). It is a 2-arylbenzofuran derivative known for its potent biological activities, including anti-inflammatory, antioxidative, and tyrosinase inhibitory properties . This compound has attracted significant attention due to its potential therapeutic applications and unique chemical structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Mulberrofuran H can be synthesized through various chemical reactions involving the Diels-Alder reaction, which is a [4+2] cycloaddition between a diene and a dienophile . The synthesis typically involves the use of chalcones and dehydroprenylphenol dienes as starting materials. The reaction conditions often include the use of organic solvents such as methanol or dimethyl sulfoxide (DMSO) and may require specific temperature and pressure settings to optimize the yield.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the root bark of Morus lhou. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound . The large-scale production may also involve biotechnological methods to enhance the yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Mulberrofuran H undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities and chemical properties .

Applications De Recherche Scientifique

Biological Activities

Mulberrofuran H exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which can help in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to cellular protection against damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a potential agent for treating inflammatory conditions. Studies have shown its efficacy in reducing inflammation in various models .

- Antimicrobial Properties : The compound has been reported to possess antimicrobial activity against several pathogens, indicating its potential use in developing natural antimicrobial agents .

- Antidiabetic Effects : this compound has been investigated for its ability to lower blood glucose levels and enhance insulin sensitivity, suggesting its application in managing diabetes .

Potential Therapeutic Uses

Given its diverse biological activities and mechanisms of action, this compound has potential applications across various fields:

- Cosmetics : Due to its tyrosinase inhibitory activity, it can be incorporated into skin-whitening products and anti-aging formulations.

- Pharmaceuticals : Its anti-inflammatory and antioxidant properties position it as a candidate for developing drugs targeting chronic inflammatory diseases and oxidative stress-related conditions.

- Nutraceuticals : As a natural compound with antidiabetic effects, it could be included in dietary supplements aimed at managing blood sugar levels.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

Mécanisme D'action

Mulberrofuran H exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antioxidative: It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress.

Tyrosinase Inhibition: It inhibits the enzyme tyrosinase, which is involved in melanin synthesis, making it useful for skin-whitening and anti-browning applications.

Comparaison Avec Des Composés Similaires

Mulberrofuran H is compared with other similar compounds, such as:

Mulberrofuran G: Another 2-arylbenzofuran derivative with similar biological activities but different structural features.

Moracin C: A related compound with potent antioxidative properties.

Sanggenofuran A: Known for its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling.

This compound stands out due to its unique combination of anti-inflammatory, antioxidative, and tyrosinase inhibitory activities, making it a versatile compound for various scientific and industrial applications .

Activité Biologique

Mulberrofuran H, a compound derived from the Morus alba (white mulberry) plant, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer effects, as well as its interactions with various biological targets.

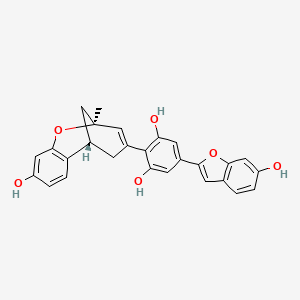

Chemical Structure and Properties

This compound is characterized by its unique 2-arylbenzofuran structure, which contributes to its biological activity. The compound has shown promising results in various assays, indicating its potential therapeutic uses.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. In studies assessing non-enzymatic antioxidant assays, it demonstrated potent inhibition of oxidative stress markers, suggesting its potential role in preventing oxidative damage in cells .

2. Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and nitric oxide in macrophage cells. This anti-inflammatory activity is crucial for managing chronic inflammatory diseases .

3. Anticancer Properties

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. It showed notable activity against human monocytic leukemic cells (THP-1), with IC50 values indicating effective suppression of cell proliferation . The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression.

Docking Studies

Molecular docking studies reveal that this compound binds effectively to matrix metalloproteinases (MMPs), particularly MMP-9, with high binding affinity (-8.34 kcal/mol). The compound forms stable hydrogen bonds with key amino acids such as His401 and Pro421, which are critical for MMP-9 inhibition . These interactions suggest that this compound may play a role in modulating extracellular matrix remodeling, an essential process in cancer metastasis.

Enzyme Inhibition Studies

In addition to MMPs, this compound has been investigated for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B). Kinetic studies indicate that while it is less potent than some analogs, it still demonstrates significant PTP1B inhibitory activity, which is relevant for metabolic regulation and diabetes management .

Table 1: Summary of Biological Activities of this compound

Propriétés

Numéro CAS |

89199-99-5 |

|---|---|

Formule moléculaire |

C27H22O6 |

Poids moléculaire |

442.5 g/mol |

Nom IUPAC |

5-(6-hydroxy-1-benzofuran-2-yl)-2-[(9S)-5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-11-yl]benzene-1,3-diol |

InChI |

InChI=1S/C27H22O6/c1-27-12-16(20-5-4-19(29)11-25(20)33-27)6-17(13-27)26-21(30)7-15(8-22(26)31)23-9-14-2-3-18(28)10-24(14)32-23/h2-5,7-11,13,16,28-31H,6,12H2,1H3/t16?,27-/m0/s1 |

Clé InChI |

ZVTKGVROAGDVCH-GPZGZDFJSA-N |

SMILES |

CC12CC(CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O |

SMILES isomérique |

C[C@]12CC(CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O |

SMILES canonique |

CC12CC(CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Mulberrofuran H for its potential anti-aging effects?

A1: this compound has been shown in silico to inhibit matrix metalloproteinases (MMPs), specifically MMP-1, MMP-3, and MMP-9. [] MMPs are enzymes involved in the breakdown of collagen and other structural proteins in the skin, contributing to the formation of wrinkles and loss of elasticity associated with aging. By inhibiting MMPs, this compound could potentially slow down the process of skin aging. [] This inhibitory effect is thought to be mediated through hydrophobic interactions and hydrogen bonding with key amino acid residues within the active site of MMPs, as demonstrated through molecular docking and molecular dynamics simulations. []

Q2: How does the structure of this compound contribute to its interaction with MMPs?

A2: Molecular docking studies revealed that this compound interacts with the active site of MMP-9 through a crucial hydrophobic interaction with His401. [] Further stabilizing the interaction, hydrogen bonds form with Pro421, exhibiting a high occupancy of 77.67%. [] These findings highlight the importance of these specific interactions for the inhibitory potential of this compound against MMP-9.

Q3: What is the structural characterization of this compound?

A3: this compound is a 2-arylbenzofuran derivative. [] Its structure was elucidated using spectral data, including NMR and mass spectrometry. [] Structurally, it's considered a unique variation of a Diels-Alder adduct, formed from a chalcone derivative and a dehydroprenyl-2-arylbenzofuran derivative. []

Q4: Has this compound been tested in any in vitro or in vivo models for its anti-aging effects?

A4: While in silico studies have shown promising results regarding the inhibitory activity of this compound against MMPs, [] further research is needed to validate these findings through in vitro and in vivo experiments. This would involve testing the compound in cell-based assays using human skin cells or fibroblasts, followed by potential evaluation in animal models to assess its efficacy and safety for anti-aging applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.